molecular formula C4H8O4 B175796 (S)-Methyl 2,3-dihydroxypropanoate CAS No. 10303-88-5

(S)-Methyl 2,3-dihydroxypropanoate

Cat. No. B175796
CAS RN: 10303-88-5
M. Wt: 120.1 g/mol
InChI Key: COFCNNXZXGCREM-VKHMYHEASA-N
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Description

“(S)-Methyl 2,3-dihydroxypropanoate” is a chemical compound with the CAS Number 10303-88-5 . It has a molecular weight of 120.11 and is typically found in a white to yellow liquid form .


Synthesis Analysis

The synthesis of “(S)-Methyl 2,3-dihydroxypropanoate” can be achieved from ALPHA,BETA-ISOPROPYLIDENE-L-GLYCERIC ACID METHYL ESTER . A specific method involves adding concentrated sulfuric acid to a solution of l-serine in water at 0 °C. Then, a solution of NaNO2 in water is added over a period of 24 hours. After reducing the volume of the solution in vacuo, an aqueous solution of NaOH is added. Then methanol and acetone are added and the mixture is filtered. After evaporation of the filtrate, the residue is dissolved in methanol. Trimethyl orthoformate and p-toluenesulfonic acid are added and the mixture is heated to reflux for 16 hours .


Molecular Structure Analysis

The molecular formula of “(S)-Methyl 2,3-dihydroxypropanoate” is C4H8O4 . The InChI Key is COFCNNXZXGCREM-VKHMYHEASA-N .


Physical And Chemical Properties Analysis

“(S)-Methyl 2,3-dihydroxypropanoate” has a boiling point of 241.5±0.0℃ (760 Torr) and a density of 1.285±0.06 g/cm3 (20 ºC 760 Torr) . Its flash point is 103.7±11.7℃ . The compound is highly soluble with a solubility of 277.0 mg/ml ; 2.31 mol/l .

Scientific Research Applications

  • Chiral Compound Synthesis : (S)-Methyl 2,3-dihydroxypropanoate has been used in the synthesis of optically pure compounds. For example, Rodriguez et al. (1993) achieved the preparation of both enantiomers of methyl 2,3-dihydroxy-2-methylpropanoate through chromatographic separation, hydrolysis, and methylation, establishing their absolute stereochemistries (Rodriguez, Markey, & Ziffer, 1993).

  • Catalytic Processes : Yu-zhou and Zhen-kang (2008) proposed a technical process for synthesizing Methyl 3-hydroxypropanoate, an important intermediate for the production of propane-1,3-diol, using (S)-Methyl 2,3-dihydroxypropanoate (Yin Yu-zhou & Zhao Zhen-kang, 2008).

  • Drug Synthesis : The compound has been used in the synthesis of pharmaceutical drugs like diltiazem, a cardiac medication. Watson et al. (1990) described efficient syntheses of (+)-cis-(2S,3S)-diltiazem from (S)-Methyl 2,3-dihydroxypropanoate (Watson et al., 1990).

  • Crystallography and Materials Science : The compound has been studied for its crystal structure and potential in materials science. For instance, Li et al. (2007) isolated the compound from Dioscorea opposita Thunb. and analyzed its crystal structure (Ming-jing Li et al., 2007).

  • Polymer Chemistry : In the field of polymer chemistry, (S)-Methyl 2,3-dihydroxypropanoate has been used in the development of novel chiral polymers. Dong et al. (2015) synthesized new derivatives for the selective recognition of DOPA enantiomers, demonstrating the potential of this compound in advanced materials science (Dong et al., 2015).

  • Organic Synthesis : It has been used in various organic synthesis processes, including the preparation of enantiomers of methyl 3-methyloctanoate by Kitahara et al. (1994) (Kitahara, Kang Hyun, Tamogami, & Kaiser, 1994).

  • Tissue Engineering : Chen and Wu (2005) discussed the application of polyhydroxyalkanoates, derived from (S)-Methyl 2,3-dihydroxypropanoate, as biomaterials in tissue engineering, highlighting their biocompatibility and degradability (Chen & Wu, 2005).

  • Thermolysis Studies : Sánchez, Quijano, and Notario (2004) conducted theoretical studies on the thermolysis of methyl β-hydroxycarboxylates, including (S)-Methyl 2,3-dihydroxypropanoate, providing insights into reaction mechanisms and kinetic parameters (Sánchez, Quijano, & Notario, 2004).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312+P330, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl (2S)-2,3-dihydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFCNNXZXGCREM-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2,3-dihydroxypropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KC Nicolaou, S Pan, Y Shelke, D Das… - Journal of the …, 2021 - ACS Publications
A new strategy is described for the total synthesis of halichondrin B featuring reversal of the sequential construction of a number of its cyclic ethers from the classical approach by …
Number of citations: 19 pubs.acs.org
E Chiellini, S Faggioni, R Solaro - Journal of bioactive and …, 1990 - journals.sagepub.com
The preparation of racemic and optically active glyceric acid de rivatives as suitable precursors for the formulation of a new class of bioerodible and/or biodegradable polymers is …
Number of citations: 43 journals.sagepub.com
SG Lim, SE Seo, SJ Park, J Kim, Y Kim, KH Kim… - Nano …, 2022 - Springer
Adequate serotonin levels are pivotal to human well-being; thus, serotonin can be used as a biomarker because it regulates a wide range of physical and psychological functions. As an …
Number of citations: 7 link.springer.com

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